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Introduction
ADX-629 is a first-in-class, orally administered, small-molecule modulator of reactive aldehyde

species (RASP). RASP, such as acetaldehyde and malondialdehyde, are highly reactive

molecules that accumulate during alcohol metabolism and contribute to cellular damage,

inflammation, and the progression of alcohol-associated liver disease. By sequestering RASP,

ADX-629 represents a novel therapeutic approach to mitigate the toxic effects of alcohol on the

liver. These application notes provide an overview of the use of ADX-629 in preclinical and

clinical research models of alcohol-associated hepatitis, including summaries of key data and

detailed experimental protocols.

Data Presentation
Preclinical Efficacy in a Mouse Model of Alcohol-
Associated Liver Disease
A chronic-plus-binge ethanol feeding model in mice was utilized to evaluate the preclinical

efficacy of ADX-629. The study demonstrated that ADX-629 treatment significantly attenuated

alcohol-induced liver injury. Key quantitative findings are summarized in the table below.
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Parameter
Ethanol-Fed
(Control)

Ethanol-Fed + ADX-
629

P-value

Liver Acetaldehyde

(AA)
Increased

Significantly

Decreased
< 0.05

Liver

Malondialdehyde-

Acetaldehyde (MAA)

Adducts

Increased
Significantly

Decreased
< 0.05

Circulating Anti-MAA

Antibody
Increased

Significantly

Decreased
< 0.05

Liver/Serum

Triglycerides
Increased

Significantly

Decreased
< 0.01

Hepatic Fat

Accumulation (Oil Red

O & bodipy staining)

Increased
Significantly

Decreased
< 0.0001

Serum IFN-γ Increased
Significantly

Decreased
< 0.01

Serum MCP-1 Increased
Significantly

Decreased
< 0.01

Table 1: Summary of Preclinical Efficacy Data for ADX-629 in a Mouse Model of Alcohol-

Associated Liver Disease.[1]

Clinical Efficacy in an Alcohol Challenge Study
A Phase 2 clinical trial evaluated the effect of ADX-629 on the signs of acute alcohol

intoxication. This study provided evidence of target engagement and clinical activity.
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Parameter Placebo ADX-629 P-value

Dermal Flushing Baseline Reduced 0.0007

Romberg Test

(Balance Time)
Baseline Increased 0.02

Acetaldehyde Levels Baseline Lowered 0.03

Table 2: Key Findings from the Phase 2 Alcohol Challenge Study of ADX-629.[2]

Clinical Efficacy in Patients with Moderate Alcohol-
Associated Hepatitis
A Phase 2, single-arm, multicenter clinical trial investigated the efficacy and safety of ADX-629

in patients with moderate alcohol-associated hepatitis. The results demonstrated statistically

significant improvements in key markers of liver function and inflammation.[3][4][5]

Parameter Baseline
After 1 Month of
ADX-629 Treatment

P-value

Model for End-Stage

Liver Disease (MELD)

Score

-
Statistically Significant

Improvement
0.001

Triglyceride Levels -
Statistically Significant

Improvement
< 0.0001

C-Reactive Protein

(CRP) Levels
-

Statistically Significant

Improvement
< 0.0001

Table 3: Efficacy of ADX-629 in a Phase 2 Trial of Patients with Moderate Alcohol-Associated

Hepatitis.[3][4][5]

Experimental Protocols
Preclinical Model: Chronic-Plus-Binge Ethanol Feeding
(NIAAA Model)
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This model is designed to mimic acute-on-chronic alcohol consumption in humans, leading to

significant liver injury.

Materials:

Male C57BL/6J mice

Lieber-DeCarli liquid diet (control and 5% ethanol)

ADX-629

Gavage needles

Standard laboratory equipment for tissue collection and analysis

Protocol:

Acclimation: Acclimate mice to the housing facility for at least one week before the start of

the experiment.

Chronic Ethanol Administration:

Divide mice into four groups: Control diet, Control diet + ADX-629, Ethanol diet, Ethanol

diet + ADX-629.

For the ethanol groups, provide ad libitum access to a 5% ethanol-containing Lieber-

DeCarli liquid diet for 10 days.

Pair-feed the control groups with an isocaloric control liquid diet.

ADX-629 Administration:

On the day of the binge, administer ADX-629 or vehicle control via oral gavage. The

specific dosage and formulation of ADX-629 should be determined based on prior dose-

ranging studies. In the described study, ADX-629 was given 30 minutes prior to the

ethanol bolus.[1]

Binge Ethanol Administration:
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Following the 10-day chronic feeding period, administer a single bolus of 31.5% ethanol

(e.g., 5 g/kg body weight) via oral gavage to the ethanol-fed groups.[1]

Administer an isocaloric dextrin solution to the control-fed groups.

Sample Collection and Analysis:

Sacrifice mice at a predetermined time point after the binge (e.g., 9 hours, which is the

peak of injury in this model).

Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST),

inflammatory cytokines (e.g., IFN-γ, MCP-1), and triglycerides.

Perfuse the liver with saline and collect tissue for histological analysis (H&E, Oil Red O

staining), measurement of triglycerides, and analysis of acetaldehyde and MAA adducts.

Clinical Trial: Phase 2 Study in Moderate Alcohol-
Associated Hepatitis
This protocol provides a general framework based on the available information for the Phase 2

clinical trial of ADX-629 (NCT06685692).[6]

Study Design: A Phase 2, open-label, single-arm, multicenter study.

Patient Population: Adults (≥ 21 years old) with a clinical diagnosis of moderate alcohol-

associated hepatitis.[6]

Key Inclusion Criteria:

Clinical diagnosis of alcoholic hepatitis confirmed by the investigator.[6]

Agreement to abstain from alcohol during the trial.[6]

Willingness to provide informed consent.[6]

Key Exclusion Criteria:

Pregnancy or breastfeeding.[7]
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Enrollment in another interventional trial within 30 days prior to screening.[7]

Treatment Regimen:

ADX-629 administered orally. The trial design includes two dose cohorts: 125 mg twice daily

and 250 mg twice daily.[7]

Treatment duration: 28 days.[7]

Assessments:

Primary Outcome: Incidence and severity of treatment-emergent adverse events (from Day 1

to Day 28).[7]

Secondary Outcomes (illustrative):

Change from baseline in MELD score.

Change from baseline in liver function tests (e.g., ALT, AST, bilirubin, albumin).

Change from baseline in markers of inflammation (e.g., CRP).

Change from baseline in serum triglyceride levels.

Hospitalization and mortality rate.

Schedule of Assessments:

Screening: Confirmation of diagnosis, baseline laboratory tests, and informed consent.

Day 1: Dispense ADX-629, safety assessments.

Regular Intervals (e.g., weekly or bi-weekly): Follow-up visits for safety monitoring and

collection of blood for laboratory analyses.

Day 28 (End of Treatment): Final safety assessments, collection of blood for primary and

secondary endpoint analyses.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://trial.medpath.com/clinical-trial/2d9cfb9809bdf28d/nct06685692-adx-629-alcoholic-hepatitis-safety-efficacy
https://trial.medpath.com/clinical-trial/2d9cfb9809bdf28d/nct06685692-adx-629-alcoholic-hepatitis-safety-efficacy
https://trial.medpath.com/clinical-trial/2d9cfb9809bdf28d/nct06685692-adx-629-alcoholic-hepatitis-safety-efficacy
https://trial.medpath.com/clinical-trial/2d9cfb9809bdf28d/nct06685692-adx-629-alcoholic-hepatitis-safety-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Signaling Pathway of ADX-629 in Alcohol-Associated
Hepatitis

Alcohol Metabolism

Cellular Damage & Inflammation

Therapeutic Intervention Therapeutic Outcomes

Ethanol Acetaldehyde (RASP)
ADH/CYP2E1

Malondialdehyde (MDA)
& other RASP Protein Adducts

(e.g., MAA)

Lipid Peroxidation

Inflammasome Activation
(e.g., NLRP3)

Pro-inflammatory Cytokines
(IFN-γ, MCP-1)

ADX-629 RASP Sequestration

Inhibits

Reduced Inflammation

Reduced Steatosis
(Fat Accumulation)

Improved Liver Function

Click to download full resolution via product page

Caption: Mechanism of ADX-629 in mitigating alcohol-induced liver injury.

Experimental Workflow for Preclinical Evaluation of
ADX-629
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Caption: Workflow for the chronic-plus-binge ethanol feeding model.

Logical Flow of a Phase 2 Clinical Trial for ADX-629
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Caption: Logical flow of the ADX-629 Phase 2 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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